molecular formula C30H28O4 B10792613 3-(4-(3-Butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid

3-(4-(3-Butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid

Cat. No.: B10792613
M. Wt: 452.5 g/mol
InChI Key: YHTKRDZQJNHQQN-XDHOZWIPSA-N
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Description

3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound that features a naphthalene core with various functional groups attached

Preparation Methods

The synthesis of 3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid can be achieved through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as sodium acetate, and a solvent like xylene . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid involves its binding to specific molecular targets, such as estrogen receptor alpha (ERα). This binding inhibits the receptor’s activity, leading to a decrease in the proliferation of cancer cells . The compound’s structure allows it to interact with key residues in the receptor’s binding site, stabilizing the inactive form of the receptor.

Comparison with Similar Compounds

Similar compounds to 3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct electronic and biological properties.

Properties

Molecular Formula

C30H28O4

Molecular Weight

452.5 g/mol

IUPAC Name

(E)-3-[4-[3-butyl-2-(4-methoxyphenyl)naphthalen-1-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C30H28O4/c1-3-4-7-24-20-23-8-5-6-9-27(23)30(29(24)22-13-17-25(33-2)18-14-22)34-26-15-10-21(11-16-26)12-19-28(31)32/h5-6,8-20H,3-4,7H2,1-2H3,(H,31,32)/b19-12+

InChI Key

YHTKRDZQJNHQQN-XDHOZWIPSA-N

Isomeric SMILES

CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)/C=C/C(=O)O

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)C=CC(=O)O

Origin of Product

United States

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